molecular formula C12H19NO6 B15333328 (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Número de catálogo: B15333328
Peso molecular: 273.28 g/mol
Clave InChI: HMHBAEDPNFIUEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methoxycarbonyl ester at the 5-position. Pyrrolidines, five-membered saturated nitrogen heterocycles, are widely used in medicinal chemistry due to their conformational rigidity and bioavailability.

Propiedades

IUPAC Name

5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHBAEDPNFIUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Stepwise Functionalization of trans-4-Hydroxy-L-Proline

  • Boc Protection :
    Reacting trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) yields (2S,4R)-1-Boc-4-hydroxyproline.

    • Conditions : 0.5 mol Boc₂O, 0.55 mol TEA, room temperature, 12 hours.
    • Yield : 85–90%.
  • Oxidation of Hydroxyl to Carboxylic Acid :
    The 4-hydroxy group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO₂.

    • Conditions : 0.1 M TEMPO, 1.5 eq NaClO₂, 0°C, 2 hours.
    • Yield : 78%.
  • Methoxycarbonyl Introduction :
    The carboxylic acid at position 5 is esterified with methyl chloroformate (Moc-Cl) in DCM using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

    • Conditions : 1.2 eq Moc-Cl, 1.5 eq DCC, 0°C to room temperature, 6 hours.
    • Yield : 82%.

Data Table 1: Chiral Pool Synthesis Optimization

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Boc Protection Boc₂O, TEA DCM 25 12 88
Oxidation TEMPO, NaClO₂ Acetone/H₂O 0 2 78
Esterification Moc-Cl, DCC DCM 0→25 6 82

Asymmetric Cyclization Strategies

For non-chiral starting materials, asymmetric cyclization methods are employed to construct the pyrrolidine ring with defined stereochemistry.

Nickel-Catalyzed [3+2] Cycloaddition

A nickel-catalyzed reaction between allyl amines and acrylates forms the pyrrolidine ring with high enantioselectivity:

  • Catalyst : Ni(cod)₂/(R)-BINAP (5 mol%).
  • Conditions : Toluene, 80°C, 24 hours.
  • Yield : 75%, ee : 94%.

Post-Cyclization Functionalization

The cycloadduct undergoes sequential modifications:

  • Boc Protection : Using Boc₂O/TEA in DCM.
  • Selective Esterification : Methanol and thionyl chloride (SOCl₂) convert the carboxylic acid to Moc.

Data Table 2: Cyclization and Functionalization

Step Catalyst/Reagent Solvent Temp (°C) ee (%) Yield (%)
Cyclization Ni(cod)₂/BINAP Toluene 80 94 75
Boc Protection Boc₂O, TEA DCM 25 - 90
Esterification SOCl₂, MeOH THF 0→25 - 85

Industrial-Scale Synthesis from Glycine Derivatives

Adapting methodologies from patent CN101993404A, glycine serves as a low-cost precursor:

Patent-Inspired Route

  • Pyrrolidine Ring Formation :
    Glycine reacts with acrylonitrile and paraformaldehyde in toluene under reflux to form 3-cyanopyrrolidine.

    • Molar Ratios : 1:1:2 (glycine:acrylonitrile:paraformaldehyde).
    • Yield : 70%.
  • Hydrolysis to Carboxylic Acid :
    The nitrile group at position 3 is hydrolyzed to carboxylic acid using HCl/H₂O.

    • Conditions : 6 M HCl, 100°C, 8 hours.
    • Yield : 85%.
  • Boc and Moc Protection :

    • Boc : React with Boc₂O/TEA in DCM.
    • Moc : Esterify with methyl chloroformate/DCC.

Data Table 3: Industrial Route Optimization

Step Reagents Solvent Temp (°C) Yield (%)
Ring Formation Glycine, acrylonitrile Toluene 110 70
Hydrolysis HCl/H₂O H₂O 100 85
Boc Protection Boc₂O, TEA DCM 25 90
Moc Esterification Moc-Cl, DCC DCM 0→25 80

Resolution of Racemic Mixtures

When synthetic routes yield racemic products, chiral resolution is critical:

Enzymatic Kinetic Resolution

Lipase enzymes (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester.

  • Substrate : Racemic methyl ester of the carboxylic acid.
  • Conditions : Phosphate buffer (pH 7), 37°C, 24 hours.
  • ee : >99%, Yield : 45% (theoretical max 50%).

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers.

  • Mobile Phase : Hexane/isopropanol (80:20).
  • ee : 99.5%, Recovery : 95%.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its use, such as in drug development or biochemical research.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Configuration Substituent (Position 5) Ring Type Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound (3R,5R) Methoxycarbonyl Pyrrolidine C₁₂H₁₉NO₆ 285.28 Not Available
(3R,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid (3R,5R) Methyl Pyrrolidine C₁₁H₁₉NO₄ 229.27 1932018-83-1
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (3S,4R) Phenyl Piperidine C₁₇H₂₃NO₄ 305.37 652971-20-5

Research Findings

  • Synthesis: Asymmetric catalysis (e.g., indanol bisoxazoline) achieves high enantiomeric excess (>90% ee) for pyrrolidine derivatives, as demonstrated in the synthesis of (4R,5R)-4-methylpyrroline-5-carboxylic acid .
  • Stability : Methoxycarbonyl esters in the target compound may necessitate pH-controlled conditions to prevent hydrolysis, unlike methyl-substituted analogs .
  • Applications : Piperidine derivatives (e.g., ) are preferred for hydrophobic interactions in drug design, while pyrrolidines offer rigidity for targeting enzymes or receptors .

Actividad Biológica

The compound (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Basic Information

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molar Mass: 229.27 g/mol
  • CAS Number: 1932018-83-1

Structural Characteristics

The compound features a pyrrolidine ring with tert-butoxy and methoxycarbonyl substituents, which contribute to its biological activity. The stereochemistry (3R,5R) is crucial for its interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of similar pyrrolidine compounds. For instance, a series of dual inhibitors targeting bacterial topoisomerases demonstrated potent activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as DNA gyrase and topoisomerase IV. In related studies, compounds with similar functionalities exhibited low nanomolar inhibition against these enzymes, indicating that they could serve as effective antibacterial agents .

Table 1: Inhibitory Activities of Related Compounds

CompoundIC50 (nM)MIC (μg/mL)
Compound A<32<0.03125
Compound B<1002
Compound C38-46016

Pharmacological Effects

Beyond antibacterial activity, the compound may exhibit other pharmacological effects due to its unique structure. Pyrrolidine derivatives are often explored for their roles in neuropharmacology and anti-inflammatory activities. However, specific studies focusing on this compound's broader pharmacological profile are still needed.

Case Studies

  • Study on Antibacterial Activity : A recent investigation into pyrrolidine derivatives showed that certain modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from <0.03125 to 16 μg/mL for various strains .
  • Enzyme Targeting Research : Another study explored the enzyme inhibition profile of related compounds, revealing significant inhibitory action against bacterial topoisomerases. The findings suggest that structural modifications could lead to enhanced potency and selectivity .

Q & A

Basic: What synthetic strategies are recommended to achieve high enantiomeric purity of (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:
Synthesis of this compound requires precise stereochemical control. Key steps include:

  • Chiral Auxiliaries/Catalysts : Use chiral starting materials or asymmetric catalysis to establish the (3R,5R) configuration. For example, tert-butyl chloroformate and triethylamine are employed to introduce the Boc group while preserving stereochemistry .
  • Reaction Conditions : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize racemization .
  • Cyclization : Form the pyrrolidine ring via base-mediated cyclization (e.g., NaH or K₂CO₃) under inert atmospheres to prevent side reactions .

Basic: Which analytical techniques are critical for validating the stereochemical integrity and purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralcel OD) can resolve enantiomers and confirm >99% enantiomeric excess .
  • NMR Spectroscopy : ¹H/¹³C NMR analysis of coupling constants (e.g., J-values for vicinal protons) verifies the pyrrolidine ring conformation .
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving crystal structures .

Advanced: How does the 3R,5R stereochemistry influence interactions with biological targets such as enzymes or receptors?

Methodological Answer:
The stereochemistry dictates spatial orientation of functional groups, affecting binding:

  • Methoxycarbonyl Group : The electron-withdrawing methoxycarbonyl at C5 enhances hydrogen bonding with catalytic residues in enzyme active sites (e.g., proteases or kinases) .
  • Boc Protection : The tert-butoxycarbonyl group at N1 modulates lipophilicity, influencing membrane permeability and target engagement .
  • Case Study : Analogous compounds with (3R,4S) configurations show altered binding affinities to neurotransmitter receptors, highlighting the importance of stereochemistry in drug design .

Advanced: How can researchers resolve discrepancies in reported biological activity data between this compound and its analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxycarbonyl with hydroxyphenyl) and compare IC₅₀ values .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets under standardized conditions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or favorable interactions missed in empirical assays .

Advanced: What mechanistic insights exist regarding this compound’s role in enzyme inhibition pathways?

Methodological Answer:

  • Competitive Inhibition : The pyrrolidine core mimics transition states in enzymatic reactions (e.g., prolyl oligopeptidase inhibition) .
  • Fluorinated Analogs : Substituting the methyl group with fluoromethyl (e.g., in (3R,4S)-4-(fluoromethyl) analogs) enhances metabolic stability and binding kinetics .
  • Kinetic Studies : Pre-steady-state kinetics using stopped-flow spectrophotometry reveal time-dependent inhibition mechanisms .

Basic: What are common synthetic byproducts, and how are they mitigated during purification?

Methodological Answer:

  • Byproducts : Partial deprotection of the Boc group or racemization during cyclization .
  • Mitigation Strategies :
    • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes polar impurities .
    • Acid-Base Extraction : Use aqueous HCl (pH 2–3) to partition unreacted starting materials into the aqueous phase .

Advanced: How can computational methods predict pharmacokinetic properties like bioavailability or metabolic stability?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier penetration .
  • Metabolite Identification : CYP450 enzyme docking (e.g., CYP3A4) identifies susceptible sites for oxidative metabolism .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) model compound stability in biological membranes over nanosecond timescales .

Advanced: What strategies are effective for designing analogs with improved target selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute methoxycarbonyl with bioisosteres like tetrazole or sulfonamide to modulate charge and H-bonding .
  • Fragment-Based Design : Screen fragment libraries (e.g., via X-ray crystallography) to identify substituents enhancing binding entropy .
  • Protease Resistance : Introduce steric hindrance (e.g., tert-butyl groups) near hydrolytically labile ester bonds .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.